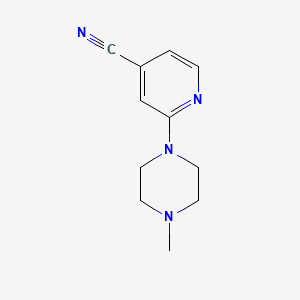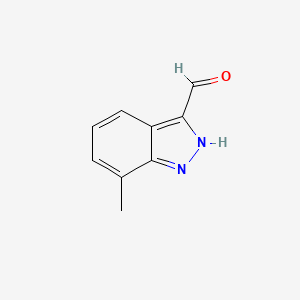
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate
概述
描述
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a cyclic organic compound with the molecular formula C12H19NO3. It belongs to the family of oxazepines, which are seven-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom in a ring structure.
准备方法
The synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine, formaldehyde, and a suitable carboxylic acid derivative.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the oxazepane ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazepane ring.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure and reactivity make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate can be compared with other similar compounds in the oxazepane family, such as:
Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
6-Methylene-1,4-oxazepane-4-carboxylic acid tert-butyl ester: Another closely related compound with variations in the functional groups attached to the oxazepane ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNJPHHZWSDWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610420 | |
| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-96-1 | |
| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

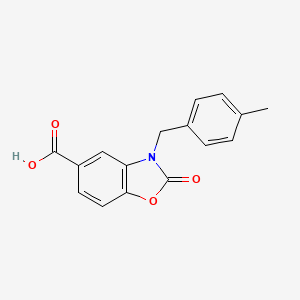
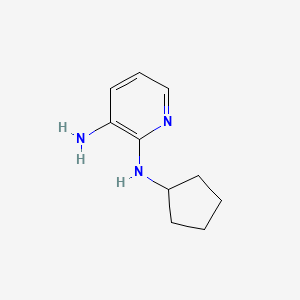
![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
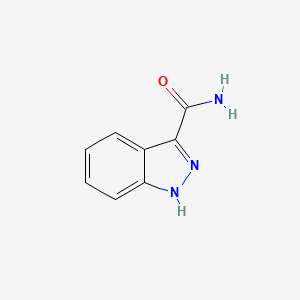
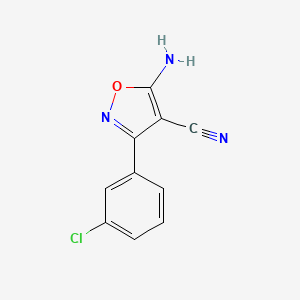
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)
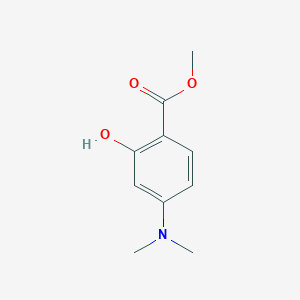
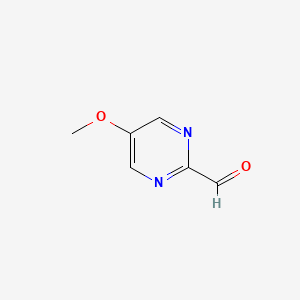
![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)
